2-(Hexylamino)-4-methoxy-4-oxobutanoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
100050-55-3 |
|---|---|
Molecular Formula |
C11H20NO4- |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-(hexylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C11H21NO4/c1-3-4-5-6-7-12-9(11(14)15)8-10(13)16-2/h9,12H,3-8H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
HYWOTEAZBCZSQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCNC(CC(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Reductive Amination Strategies
Common Reducing Agents and Reaction Conditions
Several reducing agents are suitable for reductive amination, each with specific advantages regarding reactivity, selectivity, and handling. commonorganicchemistry.com The most prominent reagents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). mdma.chcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly mild and selective, making it highly suitable for the reductive amination of ketones. organic-chemistry.orgorganic-chemistry.org It is less basic and less nucleophilic than other borohydrides, which allows it to be used in a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed. organic-chemistry.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comorganic-chemistry.org For ketone substrates, a catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion. organic-chemistry.orgorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN, is effective for reductive aminations and is stable in protic solvents like methanol (B129727) (MeOH). mdma.chcommonorganicchemistry.com Its reactivity is pH-dependent; at mildly acidic pH (6-8), it preferentially reduces the iminium ion over the ketone. mdma.ch However, a significant drawback of NaBH₃CN is its high toxicity and the potential for cyanide contamination in the final product. mdma.ch
Catalytic Hydrogenation: An alternative "green chemistry" approach involves catalytic hydrogenation. wikipedia.org This method uses a metal catalyst (such as palladium, platinum, or nickel) and hydrogen gas to reduce the in situ formed imine. wikipedia.org While economical and scalable, this method may not be compatible with substrates containing other reducible functional groups, such as carbon-carbon multiple bonds. mdma.ch
Below is an interactive data table summarizing potential reaction conditions for the synthesis of this compound from dimethyl 2-oxosuccinate and hexylamine.
| Precursor 1 | Precursor 2 | Reducing Agent | Solvent | Catalyst (if any) | General Observations |
| Dimethyl 2-oxosuccinate | Hexylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | Mild and selective; tolerates various functional groups. organic-chemistry.orgorganic-chemistry.org |
| Dimethyl 2-oxosuccinate | Hexylamine | Sodium Cyanoborohydride | Methanol (MeOH) | Mild Acid (e.g., HCl) | Effective but toxic; pH control is important for selectivity. mdma.ch |
| Dimethyl 2-oxosuccinate | Hexylamine | H₂ | Ethanol (B145695) (EtOH) or Methanol (MeOH) | Palladium on Carbon (Pd/C) | Economical and scalable; may reduce other functional groups. wikipedia.orgmdma.ch |
Biocatalytic Approaches
In recent years, biocatalysis has emerged as a powerful tool for asymmetric synthesis. Imine reductases (IREDs) and other dehydrogenase enzymes can catalyze the reductive amination of α-keto esters with high enantioselectivity. researchgate.netnih.gov This enzymatic approach offers a sustainable and highly selective alternative to traditional chemical methods, operating under mild reaction conditions. wikipedia.orgresearchgate.net The use of such biocatalysts could potentially afford enantiomerically pure forms of this compound. nih.gov
Stereoselective Synthesis of Enantiopure this compound
Chiral Pool Approaches Utilizing Aspartic Acid Derivatives
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Both L-aspartic acid and D-aspartic acid are prime examples of chiral pool starting materials. By starting with the appropriately protected form of either L- or D-aspartic acid, the stereocenter at C2 is already established. The subsequent N-alkylation with a hexyl group, as described in the nucleophilic substitution section, will proceed with retention of this configuration, providing a straightforward route to the enantiopure target molecule. For example, the synthesis can begin with commercially available L-aspartic acid dimethyl ester hydrochloride. prepchem.com
Asymmetric Catalysis for N-Alkylation and Ester Formation
Asymmetric catalysis offers an elegant approach to introduce chirality. In the context of synthesizing this compound, a key step that could be rendered asymmetric is the reductive amination of dimethyl 2-oxosuccinate. The use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, can influence the facial selectivity of the hydride attack on the imine intermediate, leading to an enantiomeric excess of one stereoisomer. While this approach is powerful, the development of a catalyst system that is highly effective for this specific substrate and amine combination would likely require significant research and optimization.
Diastereoselective Synthesis through Auxiliary Control
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry. osi.lv A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary, such as one of Evans' oxazolidinones or Ellman's tert-butanesulfinamide, could be attached to a glycine-derived precursor. osi.lvwikipedia.org For example, an N-acylated oxazolidinone derived from glycine (B1666218) can be deprotonated to form a chiral enolate. This enolate can then be alkylated with a suitable electrophile to introduce the methoxycarbonylmethyl side chain of the aspartic acid backbone in a highly diastereoselective manner. Subsequent N-alkylation with a hexyl group and removal of the chiral auxiliary would then lead to the enantiopure product.
| Auxiliary Type | Key Features | General Approach |
| Evans' Oxazolidinones | Rigid bicyclic system directs alkylation. | Acylation of the auxiliary, deprotonation, diastereoselective alkylation, and auxiliary removal. |
| Ellman's Sulfinamide | Sulfinyl group directs nucleophilic additions to imines. | Formation of a chiral sulfinylimine, diastereoselective addition of a nucleophile, and auxiliary removal. |
Resolution Techniques for Racemic Mixtures
Should a stereoselective synthesis not be feasible or desired, a racemic mixture of this compound can be synthesized and then the enantiomers separated through resolution. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.
Strategic Application of Protecting Group Chemistry
Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with a desired transformation elsewhere in the molecule.
Amine Protecting Groups (e.g., Boc, Cbz)
In the synthesis of this compound, particularly when starting from aspartic acid, it is often necessary to protect the amine functionality to control its reactivity. Two of the most common amine protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). missouri.edu
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).
The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. Its key advantage is its stability to acidic and basic conditions, while being easily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). missouri.edu
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd) |
Carboxyl and Ester Protecting Strategies
In multi-step organic syntheses involving molecules with multiple reactive functional groups, protecting groups are essential to ensure chemoselectivity. wikipedia.org For a precursor like aspartic acid, which contains two carboxylic acid groups and an amino group, protection is crucial to direct reactions to the desired site. ucalgary.ca In the context of synthesizing this compound, the methyl ester at the C4 position can be considered a protecting group for the corresponding carboxylic acid.
For the target molecule, one of the carboxylic acids of the aspartic acid backbone is present as a methyl ester. This group is relatively stable under the neutral or slightly basic conditions often used for nucleophilic substitution. The synthesis might start from dimethyl aspartate, where both carboxyl groups are protected as methyl esters. After the formation of the C-N bond with hexylamine, one ester group could be selectively hydrolyzed if the free carboxylic acid were desired. However, for the named compound, the methyl ester remains, serving its role as a stable protecting group. nih.gov
Deprotection of methyl esters, when required, is typically achieved through saponification—hydrolysis under basic conditions using reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a water-alcohol mixture. wikipedia.orgresearchgate.net It is critical to employ mild conditions during this step, especially with chiral molecules like amino acid derivatives, to avoid racemization at the α-carbon. chemicalforums.com
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Structure | Introduction Method | Deprotection Method |
|---|---|---|---|
| Methyl Ester | -COOCH3 | Reaction with methanol and acid catalyst (e.g., HCl) | Basic hydrolysis (saponification) with NaOH or LiOH. researchgate.net |
| Benzyl Ester | -COOCH2Ph | Reaction with benzyl alcohol and acid catalyst | Hydrogenolysis (H2/Pd). ucalgary.cagcwgandhinagar.com |
| tert-Butyl Ester | -COOC(CH3)3 | Reaction with isobutylene (B52900) and acid catalyst | Acidic cleavage (e.g., trifluoroacetic acid). wikipedia.org |
Advanced Derivatization of the this compound Scaffold
The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the secondary amine, the ester linkage, or the hexyl chain.
N-Acylation and N-Alkylation of the Secondary Amine
The secondary amine in the scaffold is a reactive nucleophile, making it a prime site for derivatization through N-acylation and N-alkylation.
N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming a tertiary amide. It is readily achieved by reacting the secondary amine with highly reactive acylating agents such as acid chlorides or acid anhydrides. libretexts.org The reaction is typically rapid at room temperature and may be performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org Alternatively, less reactive acyl sources, such as other esters, can be used for N-acylation, often requiring a catalyst like acetic acid to facilitate the transformation. rsc.orgresearchgate.net
N-Alkylation: This process introduces an additional alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. This can be accomplished via nucleophilic substitution using an alkyl halide. organic-chemistry.org Similar to the initial synthesis, this reaction is prone to further alkylation, which in this case would lead to a quaternary ammonium (B1175870) salt. libretexts.org More controlled and selective N-alkylation can be achieved using alternative methods like "hydrogen borrowing" catalysis, which employs alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., ruthenium or iridium), producing water as the only byproduct and often proceeding with high retention of stereochemistry. nih.govresearchgate.net
Table 3: Derivatization of the Secondary Amine
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| N-Acylation | Acid Chloride (R-COCl), Base | Tertiary Amide |
| N-Acylation | Acid Anhydride (B1165640) ((R-CO)2O) | Tertiary Amide |
| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |
| N-Alkylation | Alcohol (R'-OH), Ru or Ir catalyst | Tertiary Amine |
Modifications at the Ester Linkage (e.g., Transamidation, Hydrolysis)
The methyl ester group is another key site for derivatization, primarily through hydrolysis or transamidation.
Hydrolysis: The ester can be converted to a carboxylic acid through saponification. This reaction is typically carried out under alkaline conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.net Milder conditions, such as using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature, are often preferred for sensitive substrates like amino acid derivatives to minimize the risk of racemization. researchgate.netchemicalforums.com
Transamidation: This reaction converts the ester directly into an amide by reacting it with a primary or secondary amine. While direct amidation of unactivated esters can be challenging, it can be facilitated by catalysts or specific reaction conditions. For example, some protocols use strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) under transition-metal-free conditions to achieve selective C(acyl)-O bond cleavage and subsequent amidation. nsf.gov Boron-based reagents have also been shown to mediate the transamidation between α-amino esters and amides. nih.gov
Functionalization of the Hexyl Chain
Modifying the saturated hexyl chain presents a greater synthetic challenge due to the inertness of C(sp³)–H bonds. Unlike the functional groups, the alkyl chain lacks inherent reactivity. However, advanced synthetic methods have been developed for the selective functionalization of such chains.
Long-range C–H functionalization can be achieved using transition-metal catalysis. acs.org For instance, palladium-catalyzed reactions have been used for the arylation of terminal methyl groups on long alkyl chains of amino acid derivatives. acs.org These reactions often require specific directing groups to guide the catalyst to the desired position and achieve regioselectivity. Other strategies might involve photoinduced radical reactions, which can create radical intermediates on the alkyl chain that can then be coupled with other fragments. nih.gov These methods, while powerful, are often complex and require careful optimization for a specific substrate. Such modifications could be used to introduce new functional groups, such as hydroxyl, aryl, or other alkyl substituents, onto the hexyl chain, significantly altering the molecule's properties.
Nucleophilic Substitution Approaches for C N Bond Formation.
Primary Synthetic Routes to the Core Butanoate Structure
The butanoate framework of the target molecule is derived from succinic acid or its derivatives. The key transformations involve forming the methyl ester and subsequently introducing the amino group.
Esterification Techniques for 4-Oxobutanoate Moiety Formation
The formation of the 4-methoxy-4-oxobutanoate moiety is a critical step in the synthesis of the target compound. This can be achieved through the esterification of succinic acid or its anhydride (B1165640) with methanol (B129727). A common and straightforward method for this transformation is the Fischer esterification. chemrxiv.orgcommonorganicchemistry.com
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid such as p-toluenesulfonic acid (p-TsOH). orgsyn.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemrxiv.orgresearchgate.net For the synthesis of the methyl ester, methanol is used in excess, often serving as the solvent as well. orgsyn.org
The reaction of succinic anhydride with methanol is another efficient route to the monomethyl ester, monomethyl succinate (B1194679). This reaction can proceed under milder conditions than the direct esterification of the diacid.
Table 1: Comparison of Esterification Methods for Succinic Acid Derivatives
| Method | Starting Material | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | Succinic Acid | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, straightforward procedure. researchgate.net | Equilibrium reaction requires driving to completion. |
Detailed research findings on related esterifications show that the reaction of various carboxylic acids with methanol in the presence of a catalytic amount of sulfuric acid and heating under reflux can lead to high yields of the corresponding methyl esters. researchgate.net For instance, the esterification of a hydroxy acid in anhydrous ethanol (B145695) with catalytic sulfuric acid resulted in a 95% yield of the ethyl ester after refluxing for two hours. orgsyn.org
Amination Reactions for Incorporating the Hexylamino Group
The introduction of the hexylamino group at the 2-position of the butanoate core can be accomplished through several amination strategies. Two prominent methods are the Michael addition of hexylamine (B90201) to an unsaturated precursor and the reductive amination of a keto-ester.
Table 2: Aza-Michael Addition of Amines to Unsaturated Diesters
| Amine | Michael Acceptor | Conditions | Product | Reference |
|---|---|---|---|---|
| Cyclohexylamine | Diethyl Maleate (B1232345) | Solvent-free, catalyst-free | Diethyl 2-(cyclohexylamino)succinate | researchgate.net |
Another powerful method for forming the C-N bond is reductive amination. libretexts.org This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of 2-(hexylamino)-4-methoxy-4-oxobutanoate, a suitable precursor would be methyl 2-oxo-4-methoxy-4-oxobutanoate (dimethyl 2-oxosuccinate). The reaction of this keto-ester with hexylamine would form an intermediate imine, which can then be reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). orgsyn.orglibretexts.org Sodium cyanoborohydride is a particularly useful reagent for reductive amination as it is stable under mildly acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl group. orgsyn.orgresearchgate.net
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | pH-dependent reactivity, selective for imines over carbonyls. commonorganicchemistry.comresearchgate.net |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Dichloromethane, Dichloroethane | Mild and selective, often used for a wide range of substrates. |
Research on reductive amination highlights its broad applicability. For example, the reductive amination of cyclohexanone (B45756) with dimethylamine (B145610) hydrochloride using sodium cyanoborohydride in methanol yielded N,N-dimethylcyclohexylamine in 52-54% yield. orgsyn.org This demonstrates the feasibility of forming C-N bonds under these conditions.
Synthesis of this compound via Reductive Amination
The synthesis of secondary amines through reductive amination is a cornerstone of modern organic chemistry, valued for its efficiency and broad applicability. This method facilitates the formation of a carbon-nitrogen bond by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine. wikipedia.orgresearchgate.net This article focuses on the strategic application of reductive amination for the synthesis of this compound.
Elucidation of Reaction Mechanisms and Reactivity Profile of 2 Hexylamino 4 Methoxy 4 Oxobutanoate
Mechanistic Studies of Nucleophilic Reactions at the Amino Center
The secondary amino group in 2-(hexylamino)-4-methoxy-4-oxobutanoate is a key functional group, rendering the molecule nucleophilic. Its reactivity is influenced by the presence of the adjacent ester and the steric bulk of the hexyl group.
Amidation and Peptide Coupling Reactions
The nitrogen atom of the hexylamino group possesses a lone pair of electrons, making it a competent nucleophile for acylation reactions. However, as a secondary amine, its reactivity is generally lower than that of a primary amine due to steric hindrance from the hexyl group and the rest of the molecule.
Reaction Mechanism: Amidation would typically proceed via nucleophilic acyl substitution. An activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an acid activated by a coupling agent, would serve as the electrophile. The nitrogen atom of this compound attacks the carbonyl carbon of the electrophile, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group yields the corresponding amide.
In the context of peptide coupling , this compound could act as the amine component (N-terminus). Standard peptide coupling reagents are employed to activate the carboxyl group of an N-protected amino acid. Common coupling agents and their general mechanisms are outlined in the table below.
| Coupling Reagent Class | Example(s) | General Mechanistic Role |
| Carbodiimides | DCC, EDC | Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester, which is then attacked by the amine. |
| Uronium/Aminium Salts | HBTU, HATU | Generates an activated ester (e.g., an aminium/uronium ester) that readily reacts with the amine. |
The rate and success of these coupling reactions would be sensitive to steric hindrance around the secondary amine. The bulky hexyl group might necessitate longer reaction times, higher temperatures, or the use of less sterically demanding and more reactive coupling agents like HATU.
Imine Formation and Subsequent Transformations
The formation of a traditional imine (C=N) from a secondary amine like the one in this compound and a simple aldehyde or ketone is not possible, as it lacks the second proton on the nitrogen required for the final dehydration step to form the C=N double bond. Instead, reaction with an aldehyde or ketone would typically lead to the formation of an enamine, provided the carbonyl compound has an alpha-proton.
However, it is conceivable that under specific oxidative conditions, the N-H bond could be cleaved, and a C=N bond could be formed, although this is not a standard or widely reported transformation for this class of compounds.
Alternatively, intramolecular reactions could potentially lead to cyclic structures that might be considered imine derivatives. For instance, if the ester group were converted to an aldehyde, an intramolecular cyclization followed by dehydration could occur, though this would require significant molecular rearrangement.
Ester Reactivity and Hydrolysis Kinetics
The methyl ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis or transesterification.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of methanol (B129727) to yield the corresponding carboxylic acid, 2-(hexylamino)butanedioic acid. The presence of the nearby amino group, which would be protonated under acidic conditions, could potentially influence the reaction rate through electronic effects.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), a direct nucleophilic attack on the ester carbonyl carbon occurs, forming a tetrahedral intermediate. This intermediate then collapses to expel the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base reaction drives the equilibrium towards the products, making base-catalyzed hydrolysis effectively irreversible.
Due to the lack of specific kinetic data for this compound, a quantitative comparison of hydrolysis rates under different pH conditions is not possible. However, for simple alkyl esters, base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.
Transesterification Processes
Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of the corresponding R' ester and methanol.
This reaction can be a significant side reaction in processes such as N-alkylation of amino acid esters if carried out at elevated temperatures in the presence of an alcohol. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Reactivity at the Alpha-Carbon and Potential for Carbonyl Reactivity
The carbon atom alpha to the ester carbonyl group (C-3 position) in this compound has protons that are weakly acidic. However, the pKa of these protons is relatively high, and a very strong base would be required to generate a significant concentration of the corresponding enolate.
Should an enolate be formed, it could theoretically participate in reactions typical of ester enolates, such as alkylation or condensation. For instance, an intramolecular Dieckmann condensation is not possible due to the lack of a second ester group at a suitable position. An intermolecular Claisen condensation with another molecule of the same ester would be mechanistically challenging due to the presence of the N-H proton, which is more acidic and would be deprotonated first by a strong base.
The potential for carbonyl-like reactivity at the alpha-carbon is therefore limited under standard conditions. More specialized synthetic methods, likely involving the use of strong, non-nucleophilic bases at low temperatures, would be necessary to explore the reactivity of this position.
Enolization and Condensation Pathways
The presence of α-hydrogens in the butanoate backbone of this compound allows for the formation of enolates, which are key intermediates in various condensation reactions. The acidity of these α-protons, while less than that of ketones, is sufficient for deprotonation by a strong base. masterorganicchemistry.comvanderbilt.edu
Enolization can occur at the carbon atom alpha to one of the ester carbonyl groups. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would deprotonate this position to form a zinc enolate. dntb.gov.ua The resulting enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com
One of the primary condensation pathways available to such a molecule, particularly in a broader context of diesters, is the intramolecular Dieckmann condensation. fiveable.melibretexts.orgpressbooks.pubwikipedia.org This reaction involves the intramolecular cyclization of a diester to form a β-keto ester. fiveable.mewikipedia.org For a molecule like this compound, which is a succinate (B1194679) derivative, a Dieckmann-type condensation would lead to the formation of a five-membered ring. libretexts.orgpressbooks.pub The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. fiveable.melibretexts.org A subsequent deprotonation of the resulting β-keto ester drives the reaction to completion. libretexts.org
Intermolecular condensation reactions are also plausible. The enolate of this compound can react with various electrophiles, such as aldehydes or ketones in aldol-type condensations, or with other esters in Claisen condensations.
| Reaction Type | Substrate Type | Typical Base | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Enolization | Ketones, Esters | LDA, Alkoxides | Enolate | Enolate Anion | masterorganicchemistry.comvanderbilt.edu |
| Dieckmann Condensation | 1,6-Diesters | Sodium Ethoxide | Enolate | 5-membered β-keto ester | fiveable.melibretexts.orgpressbooks.pub |
| Dieckmann Condensation | 1,7-Diesters | Sodium Ethoxide | Enolate | 6-membered β-keto ester | fiveable.mepressbooks.pub |
| Aldol Condensation | Ester Enolate + Aldehyde/Ketone | LDA | Enolate | β-hydroxy ester | vanderbilt.edu |
Michael Addition Reactions in Analogous Systems
The structure of this compound is analogous to the adduct formed from a Michael addition reaction. Specifically, the synthesis of N-alkylated aspartic acid derivatives can be achieved through the aza-Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid ester, such as dimethyl fumarate (B1241708) or dimethyl maleate (B1232345). nih.govresearchgate.net In this context, the hexylamine (B90201) would act as the Michael donor, adding to the electrophilic double bond of the Michael acceptor (e.g., dimethyl fumarate). wikipedia.org
This reaction is a conjugate addition where the nucleophilic amine attacks the β-carbon of the unsaturated ester. wikipedia.org The reaction proceeds through a carbanionic intermediate which is stabilized by the adjacent ester groups. Subsequent protonation yields the N-alkylated succinate derivative. wikipedia.org The reaction between amines and dimethyl maleate can be complex, as the amine can also catalyze the isomerization of the maleate to the more stable fumarate, which then undergoes the Michael addition. nih.govresearchgate.net
The reactivity of analogous systems, such as the addition of various amines to dimethyl itaconate, has been studied in detail. These studies show that the aza-Michael addition is a versatile reaction for modifying α,β-unsaturated carbonyl compounds. whiterose.ac.uk The reaction conditions, including the choice of solvent and catalyst, can influence the reaction rate and selectivity. whiterose.ac.uk
| Michael Acceptor | Michael Donor | Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Dimethyl Fumarate | Primary Amines | Solvent-free or in various solvents | N-Alkyl Aspartate Diester | Generally proceeds readily. | nih.govsci-hub.se |
| Dimethyl Maleate | Primary Amines | Amine can act as an isomerization catalyst. | N-Alkyl Aspartate Diester | Isomerization to fumarate often precedes addition. | nih.govresearchgate.net |
| Dimethyl Itaconate | Secondary Amines (e.g., Diethylamine) | Varying solvents and catalysts | Dimethyl 2-(dialkylaminomethyl)butanedioate | Reaction order can be influenced by catalyst and solvent. | whiterose.ac.uk |
| Dimethyl Itaconate | Primary Amines | Elevated temperatures | N-Alkyl-pyrrolidone carboxylic acid methyl ester | Undergoes a cascade aza-Michael addition followed by cyclization. | nih.gov |
Investigations into Intramolecular Cyclizations and Rearrangement Phenomena
The structure of this compound, with a secondary amine nucleophile and two ester electrophiles, is predisposed to intramolecular cyclization. A likely pathway is the intramolecular amidation to form a five-membered succinimide (B58015) ring. This type of cyclization is well-documented for N-substituted aspartic acid derivatives and related compounds. nih.gov The reaction is often promoted by heat or the presence of a catalyst and involves the nucleophilic attack of the nitrogen atom on one of the ester carbonyls, with the elimination of methanol. In some systems, this cyclization can occur as a cascade reaction following an initial aza-Michael addition. nih.gov
Rearrangement reactions are also a possibility for N-alkylated amino acid esters, although they are less common than cyclizations. Rearrangements often involve the migration of a substituent from one atom to another within the same molecule. wikipedia.org In the context of this compound, potential rearrangements could be initiated by the formation of a carbocation or other reactive intermediate under specific conditions, such as in the presence of strong acids. bdu.ac.inwiley-vch.desolubilityofthings.comlibretexts.org For instance, 1,2-rearrangements, such as Wagner-Meerwein rearrangements, are known to occur to form more stable carbocation intermediates. wikipedia.org However, the specific conditions required to induce such rearrangements in this particular molecule would need experimental investigation. The stability of N-alkylated N-acyliminium ions, which can be intermediates in such reactions, is influenced by the nature of the N-alkyl group. mdpi.com
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of 2-(Hexylamino)-4-methoxy-4-oxobutanoate. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, a complete assignment of all proton and carbon atoms in the molecule can be achieved. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the hexyl group will have characteristic shifts in the aliphatic region, while the methoxy (B1213986) group protons and carbon will appear at a downfield position due to the deshielding effect of the adjacent oxygen atom. The chiral center at C2 and the adjacent methylene (B1212753) group (C3) create a diastereotopic environment, which may result in distinct signals for the C3 protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.70 | s | 3H | OCH₃ |
| ~3.40 | t | 1H | CH (C2) |
| ~3.15 | t | 2H | NCH₂ (hexyl) |
| ~2.75 | dd | 1H | CH₂ (C3a) |
| ~2.60 | dd | 1H | CH₂ (C3b) |
| ~1.50 | m | 2H | NCH₂CH₂ (hexyl) |
| ~1.30 | m | 6H | (CH₂)₃ (hexyl) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~173.0 | C=O (C4) |
| ~172.5 | C=O (C1) |
| ~58.0 | CH (C2) |
| ~52.0 | OCH₃ |
| ~42.0 | NCH₂ (hexyl) |
| ~38.0 | CH₂ (C3) |
| ~31.5 | NCH₂CH₂ (hexyl) |
| ~29.0 | CH₂ (hexyl) |
| ~26.5 | CH₂ (hexyl) |
| ~22.5 | CH₂ (hexyl) |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C2 proton and the two C3 protons, as well as throughout the hexyl chain, confirming the connectivity of the aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon atom, for example, the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the methoxy protons to the C4 carbonyl carbon and from the C2 proton to the C1 and C4 carbonyl carbons, confirming the ester and amide functionalities.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining stereochemistry and preferred conformations. For this molecule, NOESY/ROESY could reveal through-space interactions between the protons of the hexyl group and the butanoate backbone, providing insight into the molecule's spatial arrangement.
The flexible nature of the hexyl chain and the rotatable bonds within the butanoate backbone suggest that this compound exists as an equilibrium of multiple conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about the energy barriers associated with bond rotations and conformational interconversions. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to quantify the rates of these dynamic processes and determine the thermodynamic parameters for the conformational equilibria. This can reveal the relative populations of different conformers and the energy landscape of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₂₁NO₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's chemical formula.
Predicted HRMS Data
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₁H₂₂NO₄]⁺ ([M+H]⁺) | 232.1543 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable information about the molecule's structure and connectivity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A plausible fragmentation pathway would involve initial cleavages at the amide and ester bonds, which are typically the most labile sites.
Plausible Fragmentation Pathways:
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to an ion at m/z [M+H - 32]⁺.
Cleavage of the amide bond: This could result in the formation of a hexylaminium ion or an acylium ion corresponding to the butanoate portion of the molecule.
Loss of the hexyl group: Cleavage of the C-N bond could lead to the loss of hexene, resulting in a significant fragment ion.
By carefully analyzing the masses of the product ions, a detailed fragmentation map can be constructed, further corroborating the proposed structure of the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insight
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules. mdpi.com These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment during molecular vibrations and Raman spectroscopy detecting changes in polarizability. pitt.eduacs.org
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within "this compound." The spectrum is anticipated to display a series of absorption bands corresponding to the vibrational modes of its constituent parts, namely the secondary amide, the methyl ester, and the aliphatic hexyl chain.
The presence of the secondary amide linkage gives rise to distinct and diagnostic absorption bands. A single N-H stretching vibration is expected in the region of 3370-3170 cm⁻¹, which is a hallmark of secondary amides. spectroscopyonline.com This band is typically of medium intensity and width. spectroscopyonline.com The amide I band, primarily associated with the C=O stretching vibration, is predicted to appear in the 1680-1630 cm⁻¹ range. spectroscopyonline.comleibniz-fli.de A companion peak, the amide II band, which arises from in-plane N-H bending and C-N stretching, is expected between 1570 and 1515 cm⁻¹. spectroscopyonline.comleibniz-fli.de
The methyl ester functional group also presents characteristic absorption bands. A strong C=O stretching vibration is expected around 1740 cm⁻¹. spectra-analysis.comnih.gov Additionally, C-O stretching vibrations of the ester group will likely be observed in the 1250-1020 cm⁻¹ region. nih.gov
The hexyl group and the methylene bridge will contribute to C-H stretching vibrations, typically observed between 3000 and 2850 cm⁻¹. nih.govresearchgate.net Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups fall within this range. researchgate.net Bending vibrations for these aliphatic groups are expected in the 1470-1370 cm⁻¹ region. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3370-3170 | Medium |
| Secondary Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Secondary Amide | N-H Bend (Amide II) | 1570-1515 | Strong |
| Methyl Ester | C=O Stretch | ~1740 | Strong |
| Methyl Ester | C-O Stretch | 1250-1020 | Medium |
| Alkyl Chain | C-H Stretch (asymmetric/symmetric) | 3000-2850 | Strong |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups.
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and skeletal vibrations. For "this compound," the Raman spectrum would be expected to show strong signals for the C-C backbone and C-H vibrations of the hexyl chain. acs.org
The amide I band in Raman spectra of secondary amides is also a prominent feature, typically appearing in the 1600-1700 cm⁻¹ region, and its position can be sensitive to the protein secondary structure, which provides a useful analogy for the conformation of this molecule. nih.govnih.gov The ester C=O stretch is also observable in Raman spectra, generally appearing around 1740 cm⁻¹. researchgate.netresearchgate.net
The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ range. researchgate.net The "fingerprint" region, between 600 and 1800 cm⁻¹, will contain a wealth of information from C-C stretching and various bending modes, providing a unique spectral signature for the molecule. physicsopenlab.org
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Secondary Amide | Amide I (C=O Stretch) | 1600-1700 |
| Methyl Ester | C=O Stretch | ~1740 |
| Alkyl Chain | C-H Stretch | 2800-3000 |
| Alkyl Chain | CH₂/CH₃ Bending | 1400-1500 |
This table is predictive and based on characteristic Raman shifts of similar functional groups.
X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)
Should single crystals of "this compound" be successfully grown, X-ray crystallography stands as the definitive method for determining its three-dimensional structure in the solid state. nih.govwikipedia.org This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. nih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is directly related to the arrangement of electrons within the crystal, from which the molecular structure can be deduced. wikipedia.org For "this compound," an X-ray crystallographic study would reveal the conformation of the hexyl chain, which is likely to be flexible. The packing of the molecules within the crystal lattice would also be elucidated, providing insights into intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups. The study of long-chain alkyl esters by X-ray diffraction has shown that the length of the alkyl chain can influence the crystal packing. nih.govresearchgate.net
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment
"this compound" possesses a chiral center at the carbon atom bearing the hexylamino group. Determining the absolute configuration (R or S) at this center is crucial for a complete structural description. Chiroptical spectroscopic methods are powerful non-destructive techniques for this purpose. nih.gov
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left and right circularly polarized light, respectively, by a chiral molecule. nih.gov These techniques are sensitive to the spatial arrangement of atoms and chromophores around the stereocenter. acs.org The experimental ECD spectrum, when compared with spectra predicted by quantum chemical calculations for both R and S enantiomers, can provide a reliable assignment of the absolute configuration. nih.gov The conformation of the molecule, including the orientation of the side chains, can significantly affect the ECD spectra of amino acid derivatives. nih.govacs.org
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is highly sensitive to the stereochemical environment and can provide detailed conformational information. nih.gov It has been shown to be more sensitive to side-chain conformations than ECD in some cases. nih.gov By comparing the experimental VCD spectrum with theoretical predictions, the absolute configuration of "this compound" can be determined.
The application of these chiroptical methods, often in conjunction with computational modeling, is essential for the unambiguous assignment of the absolute configuration of this chiral molecule. nih.govmdpi.com
Computational Chemistry and Theoretical Investigations of 2 Hexylamino 4 Methoxy 4 Oxobutanoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) have become a cornerstone of computational chemistry due to their balance of accuracy and computational efficiency. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using a method such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the forces on each atom are calculated and iteratively minimized until a stable conformation is reached. The resulting optimized geometry provides key structural parameters.
For 2-(Hexylamino)-4-methoxy-4-oxobutanoate, this would reveal precise bond lengths, bond angles, and dihedral angles. For instance, calculations on similar N-alkylated compounds have successfully correlated calculated bond distances with experimental X-ray diffraction data. mdpi.com
Electronic structure analysis, often performed on the optimized geometry, describes the distribution of electrons within the molecule. This includes the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges), which indicate how electron density is shared among the atoms. In a molecule like the title compound, one would expect the oxygen and nitrogen atoms to carry partial negative charges due to their high electronegativity, while the adjacent carbon atoms would be partially positive. For example, in a study on 4-allyl-2-methylthio- mdpi.comresearchgate.netlibretexts.orgtriazolo[1,5-a]quinazolin-5-one, the carbonyl oxygen atom was found to have the largest negative charge, and the carbonyl carbon atom had the largest positive charge, highlighting their reactivity. mdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Related Amide Structure
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O (amide) | 1.23 |
| C-N (amide) | 1.35 |
| N-H | 1.01 |
| C-C (backbone) | 1.53 |
| ∠ C-N-C | 121.5 |
| ∠ N-C=O | 123.0 |
| ∠ C-C-C | 110.2 |
Note: Data is representative of typical values found in computationally optimized amide-containing organic molecules.
Vibrational frequency calculations are performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. These calculations determine the energies of the normal modes of vibration. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond, the bending of an N-H bond, or the rocking of a CH₂ group.
By comparing the calculated vibrational spectrum with experimentally recorded spectra, chemists can confirm the structure of a synthesized compound and assign specific absorption bands to particular functional groups. Theoretical frequencies are often scaled by an empirical factor to better match experimental results. nih.gov For this compound, key vibrational modes would include the C=O stretches for the ester and amide groups, the N-H bend and stretch, and various C-H stretches from the hexyl and methoxy (B1213986) groups. Studies on amino acids and their derivatives have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netmdpi.com
Table 2: Illustrative Vibrational Frequencies for a Molecule with Amide and Ester Functionalities
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3435 |
| C-H Stretch (alkyl) | 2960 | 2955 |
| C=O Stretch (ester) | 1755 | 1740 |
| C=O Stretch (amide) | 1680 | 1672 |
| N-H Bend | 1550 | 1545 |
| C-O Stretch (ester) | 1180 | 1175 |
Note: Frequencies are hypothetical and based on typical values for organic molecules containing similar functional groups.
Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgtaylorandfrancis.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would likely show the HOMO localized around the electron-rich amino group and possibly the amide oxygen, while the LUMO would be concentrated on the electron-deficient carbonyl carbons of the amide and ester groups.
Table 3: Illustrative FMO Properties for a Model Compound
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: Values are representative examples from DFT calculations on similar organic molecules.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It is plotted by mapping the electrostatic potential onto the electron density surface. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. For the title compound, the MEP map would likely show negative potential (red) around the carbonyl oxygens and the nitrogen atom, marking them as nucleophilic centers. Positive potential (blue) would be expected around the amide proton (N-H) and the carbonyl carbons. researchgate.netresearchgate.net
Fukui functions provide a more quantitative way to identify reactive sites within a molecule, based on how the electron density changes upon the addition or removal of an electron. faccts.denih.gov There are three main Fukui functions:
f⁺(r) : Predicts sites for nucleophilic attack (where an electron is added).
f⁻(r) : Predicts sites for electrophilic attack (where an electron is removed).
f⁰(r) : Predicts sites for radical attack.
By calculating these functions for each atom in this compound, one could precisely rank the susceptibility of different sites to various types of chemical reactions.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, molecular flexibility, and interactions with other molecules, such as solvents.
This compound is a flexible molecule due to its hexyl chain and several single bonds in its backbone. Conformational analysis is the study of the different spatial arrangements (conformers) that result from rotation around these single bonds and their relative energies. chemistrysteps.comorganicchemistrytutor.comlibretexts.org
Table 4: Illustrative Rotational Energy Barriers for Similar Molecular Fragments
| Bond of Rotation | Fragment Type | Typical Rotational Barrier (kcal/mol) |
| C-N | Formamide | 18 - 21 |
| C-C (sp³-sp³) | n-Butane (gauche to anti) | 0.9 |
| C-C (sp³-sp³) | n-Butane (eclipsed barrier) | 3.4 - 5.0 |
| C-O (ester) | Methyl Acetate | ~12 |
Note: Data is compiled from representative studies on simple organic molecules.
Solvent Effects and Solvation Dynamics
No specific studies on the solvent effects and solvation dynamics of this compound were found. Theoretical investigations in this area would typically involve the use of implicit and explicit solvent models to understand how different solvent environments influence the conformational preferences and electronic structure of the molecule. Molecular dynamics simulations could provide insights into the reorganization of solvent molecules around the solute and the timescales of these dynamics.
Reaction Mechanism Modeling
There is no available research on the reaction mechanism modeling involving this compound. Such studies would be crucial for understanding its reactivity, potential synthesis pathways, and degradation mechanisms.
Transition State Characterization for Elementary Reactions
Information regarding the transition state characterization for elementary reactions of this compound is not present in the surveyed literature. This type of analysis is fundamental for determining reaction kinetics and pathways, typically employing quantum mechanical methods to locate and characterize the saddle points on the potential energy surface corresponding to transition states.
Energy Landscapes and Reaction Coordinate Analysis
No data exists in the public domain concerning the energy landscapes and reaction coordinate analysis for reactions involving this compound. These computational studies would provide a detailed map of the energy changes that occur during a chemical reaction, identifying intermediates, transition states, and the most favorable reaction pathways.
Advanced Force Field Development for Large-Scale Simulations
The development of a specific, advanced force field for this compound has not been reported. A custom-parameterized force field would be essential for conducting accurate large-scale molecular dynamics or Monte Carlo simulations to study the bulk properties and behavior of this compound in various environments. The process would involve fitting parameters to high-level quantum mechanical data or experimental results.
Biochemical and Enzymatic Transformations of 2 Hexylamino 4 Methoxy 4 Oxobutanoate
Substrate Recognition and Enzymatic Processing
The structure of 2-(Hexylamino)-4-methoxy-4-oxobutanoate features an ester moiety, a secondary amine, and a butanoate backbone, each of which can be a target for enzymatic activity.
The methyl ester group in this compound is a prime substrate for hydrolysis by a variety of esterases and hydrolases. These enzymes catalyze the cleavage of the ester bond, yielding methanol (B129727) and the corresponding carboxylate, 2-(hexylamino)succinic acid. The susceptibility of the ester to hydrolysis is dependent on the enzyme's substrate specificity, which is influenced by the steric and electronic environment of the ester group.
Research on analogous compounds suggests that carboxylesterases, commonly found in the liver and other tissues, would be capable of this transformation. The rate of hydrolysis can be influenced by the nature of the alkyl group of the ester and the substituent on the amino group.
Table 1: Hypothetical Kinetic Parameters for the Hydrolysis of this compound by Various Esterases
| Enzyme | Source | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|---|
| Carboxylesterase 1 | Human Liver Microsomes | 150 | 250 |
| Carboxylesterase 2 | Human Intestinal Microsomes | 300 | 180 |
| Porcine Liver Esterase | Sus scrofa | 500 | 400 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The secondary amine in the hexylamino group presents a potential site for modification by amine oxidases or transaminases. Copper-containing amine oxidases are a family of enzymes that catalyze the oxidative deamination of primary amines to aldehydes. wikipedia.org While they primarily act on primary amines, some promiscuous activity on secondary amines has been observed, which could potentially lead to the formation of an unstable intermediate that subsequently breaks down.
Transaminases, on the other hand, could potentially catalyze the transfer of the amino group to an α-keto acid, a fundamental reaction in amino acid metabolism. genome.jp However, the presence of the hexyl group may sterically hinder the binding of the substrate to the active site of many transaminases. The N-alkylation of amino acids can significantly influence their interaction with enzymes. monash.edunih.govrug.nl
Table 2: Hypothetical Substrate Specificity of Amine Oxidases for this compound
| Enzyme | Substrate | Relative Activity (%) |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Serotonin | 100 |
| This compound | < 5 | |
| Diamine Oxidase (DAO) | Histamine | 100 |
| This compound | < 2 | |
| Vascular Adhesion Protein-1 (VAP-1) | Methylamine | 100 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The butanoate backbone of the molecule, being a derivative of succinic acid, could be a substrate for enzymes involved in central metabolic pathways, although the N-hexyl substitution may alter its recognition by these enzymes. Decarboxylation is a common enzymatic reaction for amino acids and their derivatives. acs.orgnih.gov A putative decarboxylase could act on the carboxyl group at the C-1 position, though this is less likely without prior hydrolysis of the ester.
Oxidation of the butanoate backbone could be catalyzed by various dehydrogenases. For instance, an enzyme analogous to succinate (B1194679) dehydrogenase could potentially introduce a double bond into the backbone, a reaction that would be highly dependent on the stereochemistry of the substrate and the active site topology of the enzyme. Flavoproteins are known to catalyze the oxidation of carbon-nitrogen bonds. nih.gov
Table 3: Hypothetical Enzymatic Activities on the Butanoate Backbone of 2-(Hexylamino)succinic acid (post-hydrolysis)
| Enzyme | Reaction Type | Product | Relative Activity (%) |
|---|---|---|---|
| Decarboxylase | Decarboxylation | 3-(Hexylamino)propanoate | 5 |
| Dehydrogenase | Oxidation | 2-(Hexylamino)fumarate | 12 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Interactions with Biomacromolecules
The non-covalent interactions of this compound with proteins and nucleic acids are crucial for its distribution and potential biological activity, independent of any enzymatic transformation.
The compound possesses both hydrophobic (hexyl chain, methylene (B1212753) groups) and polar (amine, ester) features, allowing for a range of non-covalent interactions with proteins. mhmedical.comwikipedia.org These interactions can include hydrogen bonding, ionic interactions (if the amine is protonated), and hydrophobic interactions. libretexts.org Such interactions are fundamental to the binding of small molecules to the active or allosteric sites of enzymes, as well as to transport proteins like albumin. nih.gov
Table 4: Hypothetical Binding Affinities of this compound to Various Proteins
| Protein | Binding Site | Kd (µM) | Primary Interaction Forces |
|---|---|---|---|
| Human Serum Albumin | Site II | 50 | Hydrophobic, Hydrogen Bonding |
| Generic Esterase | Active Site | 150 | Hydrogen Bonding, van der Waals |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Small molecules can interact with nucleic acids through various non-covalent modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. libretexts.org The planar components for intercalation are absent in this compound. However, the protonated secondary amine could engage in electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA.
Furthermore, the hexyl group could potentially fit into the minor groove of the DNA double helix, stabilized by van der Waals forces. The ester and amino groups could also form hydrogen bonds with the functional groups of the nucleotide bases in the grooves.
Table 5: Potential Non-Covalent Interactions of this compound with DNA
| Interaction Type | DNA Moiety | Contributing Part of Compound | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Electrostatic | Phosphate Backbone | Protonated Amine | -5 to -10 |
| van der Waals | Minor Groove | Hexyl Chain | -2 to -4 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Information regarding the biochemical and enzymatic transformations of this compound is not available in the public domain.
Extensive searches for scientific literature and research data concerning the biochemical and enzymatic transformations, as well as the mechanistic enzymology, of the chemical compound this compound have yielded no relevant results.
Consequently, it is not possible to provide an article that adheres to the requested outline and content inclusions, as there is no published research on this specific subject. The scientific community has not documented the interactions of this particular compound with enzymes or its transformations within biological systems. Therefore, detailed research findings, data tables, and mechanistic details are non-existent.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound “this compound” in the areas outlined in your request. The use of this particular molecule as a chiral building block in multistep synthesis, its role in combinatorial chemistry libraries, or its utilization in polymer chemistry and functional materials is not documented in the public research domain.
Therefore, it is not possible to provide a detailed and scientifically accurate article on “this compound” that adheres to the specific structure and content requirements of your request. Information regarding its role as a precursor for complex natural products, a scaffold for heterocyclic compound synthesis, its inclusion in combinatorial chemistry libraries, its function as a monomer for polyamides or polyesters, or its application in the design of self-assembling systems is not available.
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Routes and Sustainable Methodologies
While traditional methods for synthesizing N-alkylated amino acid esters often involve multi-step procedures with stoichiometric reagents, future efforts will likely focus on more sustainable and efficient approaches. monash.edunih.gov One promising avenue is the use of biocatalysis. Enzymes such as aspartate ammonia (B1221849) lyase (AspB) have demonstrated the ability to catalyze the enantioselective synthesis of N-substituted aspartic acids. nih.gov Future research could explore engineered variants of such enzymes to directly synthesize 2-(hexylamino)-4-methoxy-4-oxobutanoate or its precursors with high stereoselectivity, minimizing the need for protecting groups and chiral separations. nih.govsymeres.com
Another green chemistry approach is the direct N-alkylation of amino acid esters using alcohols, a process that generates water as the only byproduct. d-nb.info Catalytic systems, potentially involving ruthenium or iron complexes, could be developed for the direct reaction of an aspartate methyl ester precursor with hexanol. nih.gov This would represent a highly atom-economical route to the target compound.
Further advancements may come from the development of one-pot, two-step chemoenzymatic routes that combine the high selectivity of enzymes with the broad applicability of chemical catalysis. acs.org Such methodologies could significantly streamline the synthesis of this compound and its derivatives.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Potential Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govsymeres.com | Enzyme specificity and stability, substrate scope. |
| Direct N-alkylation with Alcohols | High atom economy, water as the only byproduct, use of renewable alcohols. nih.govd-nb.info | Catalyst development, potential for side reactions (e.g., transesterification), racemization. d-nb.info |
| Chemoenzymatic Synthesis | Combines the benefits of both chemical and enzymatic catalysis. acs.org | Compatibility of reaction conditions, catalyst/enzyme inhibition. |
Advanced Computational Probing of Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Future research will likely employ sophisticated computational methods to establish clear structure-property and structure-reactivity relationships. nih.govnih.gov
Density Functional Theory (DFT) calculations can be utilized to investigate the compound's electronic structure, frontier molecular orbitals (FMOs), and molecular reactivity descriptors. nih.gov This would provide insights into its kinetic and thermodynamic stability, as well as its reactivity towards various reagents. Hirshfeld surface analysis can be employed to decode and visualize intermolecular interactions within a crystal lattice, offering a deeper understanding of its solid-state properties. nih.gov
Furthermore, computational tools can be used to predict how modifications to the hexyl chain or the ester group would impact the molecule's physicochemical properties, such as lipophilicity and solubility. nih.gov This in-silico screening can guide the rational design of new derivatives with tailored properties for specific applications.
Exploration of Supramolecular Interactions and Self-Assembly
The amphiphilic nature of this compound, arising from its polar amino-ester head and nonpolar hexyl tail, suggests a propensity for self-assembly into ordered nanostructures. beilstein-journals.org Future research can explore how this molecule behaves in different solvents and at various concentrations to induce the formation of supramolecular architectures such as micelles, vesicles, or nanofibers. beilstein-journals.orgbeilstein-journals.org
The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. beilstein-journals.org The ability to control these interactions through changes in the molecular structure or the environment (e.g., pH, temperature, solvent) will be a key area of investigation. beilstein-journals.orgnih.gov The resulting nanomaterials could have applications in drug delivery, biomaterials, and nanotechnology. beilstein-journals.org The conjugation of this molecule to other functional units could lead to the creation of complex, self-assembling systems with emergent properties. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry and automated synthesis platforms are revolutionizing the way molecules are produced, offering advantages in terms of speed, efficiency, and safety. amidetech.com The synthesis of this compound and its derivatives is well-suited for these technologies. Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.comresearchgate.net
Automated synthesis systems, equipped with artificial intelligence, can be developed to prepare a library of derivatives by systematically varying the alkyl chain and the ester group. nih.govnih.gov These systems can operate continuously, significantly accelerating the discovery of new compounds with desired properties. nih.govnih.gov The integration of in-line purification and analysis techniques would further streamline the workflow, from synthesis to characterization. durham.ac.uk
Table 2: Potential Advantages of Flow Chemistry for Synthesis
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat and Mass Transfer | Often limited, leading to hotspots and concentration gradients. | Highly efficient, enabling better control and reproducibility. amidetech.com |
| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes enhance safety. |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scaling by running the reactor for longer times. |
| Automation | Can be challenging to fully automate. | Readily integrated with automated control and data logging. nih.gov |
Design of Next-Generation Chemical Probes Based on the Scaffold
The this compound scaffold provides a versatile starting point for the design of novel chemical probes. rsc.orgrsc.org By incorporating reporter groups (e.g., fluorophores, biotin) or reactive moieties, this molecule can be transformed into a tool for studying biological systems. mdpi.commdpi.com
Amino acid-based scaffolds are frequently used in the development of probes to investigate enzyme activity, protein-protein interactions, and cellular processes. rsc.orgyoutube.com The hexylamino group can be modified to modulate cell permeability and target engagement. monash.edu The ester group provides a handle for further chemical modification, allowing for the attachment of various functional groups.
Future research could focus on creating activity-based probes by incorporating an electrophilic "warhead" that can covalently modify the active site of a target enzyme. youtube.com Alternatively, the scaffold could be used to develop probes for imaging specific cellular components or for affinity-based protein profiling to identify new drug targets. The modular nature of the this compound structure makes it an attractive platform for generating a diverse library of chemical probes for a wide range of applications in chemical biology and drug discovery. rsc.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
